REACTION_CXSMILES
|
[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([O:14]C(C)(C)C)=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2]>ClCCl.FC(F)(F)C(O)=O>[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2] |f:1.2|
|
Name
|
tert-butyl 4-(4-cyanophenoxy)benzoate
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(OC2=CC=C(C(=O)OC(C)(C)C)C=C2)C=C1
|
Name
|
dichloromethane trifluoroacetic acid
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |